Eplivanserin fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'hémifumarate d'eplivansérine implique plusieurs étapes clés. La condensation de la 2'-fluoroacétophénone avec le 4-hydroxybenzaldéhyde forme un intermédiaire chalcone. Cet intermédiaire est ensuite mis à réagir avec la (2-chloroéthyl)diméthylamine et l'oxime d'acétone pour produire le produit final sous forme de mélange d'isomères .

Analyse Des Réactions Chimiques

Chalcone Intermediate Formation

The synthesis begins with a Claisen-Schmidt condensation between 4-hydroxybenzaldehyde (C₇H₆O₂) and 2-fluoroacetophenone (C₈H₇FO) in the presence of hydrochloric acid (HCl) as a catalyst. This reaction forms a chalcone intermediate (enone structure) .

Reaction: C H O 4 hydroxybenzaldehyde +C H FO 2 fluoroacetophenone HClC H FO chalcone +H OConditions:

Oxime Formation

The chalcone reacts with dimethylaminoacetoxime (DMA acetoxime, C₅H₁₁N₃O) in a nucleophilic addition-elimination reaction to form the oxime derivative (eplivanserin base) .

Reaction: C H FO chalcone +C H N O DMA acetoxime 1 butanol HClC H FN O eplivanserin base +acetoneConditions:

Isomer Separation

The crude eplivanserin base exists as a mixture of (Z) and (E) isomers at the C=N double bond of the oxime. Isomerization and crystallization in toluene with activated charcoal yield the purified (Z)-isomer .

Conditions:

Salt Formation with Fumaric Acid

The eplivanserin base undergoes acid-base reaction with fumaric acid (C₄H₄O₄) in a polar solvent (e.g., isobutanol) to form the hemifumarate salt .

Reaction: 2textCHFNOeplivanserinbase+C H O fumaric acid isobutanolC H F N O eplivanserin hemifumarate Conditions:

- Solvent: Isobutanol (boiling point >100°C) .

- Temperature: Heated to 105°C for isomerization equilibrium, followed by cooling to 20°C .

Crystallization and Purification

Seeding with (1Z,2E)-eplivanserin hemifumarate ensures selective crystallization of the desired isomer. The final product contains <0.5% (E,E)-isomer .

Key Parameters:

Oxidation and Reduction

While not explicitly detailed in primary sources, structural analysis suggests potential reactivity:

- Oxidation : The phenolic hydroxyl group (C₆H₅OH) could undergo oxidation under strong oxidizing agents (e.g., KMnO₄).

- Reduction : The C=N bond in the oxime may reduce to an amine (NH₂) with agents like LiAlH₄.

Degradation Pathways

Stability studies indicate susceptibility to:

- Hydrolysis : The oxime (C=N-O-) may hydrolyze in acidic/basic conditions to regenerate ketone and hydroxylamine .

- Isomerization : Prolonged heating or UV exposure could shift (Z)↔(E) equilibrium .

Key Reaction Data Tables

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Insomnia:

- Eplivanserin was primarily investigated for its efficacy in treating sleep maintenance insomnia. A notable Phase II clinical trial demonstrated that eplivanserin significantly reduced sleep latency by an average of 39 minutes compared to 26 minutes for placebo .

- Subsequent Phase III trials focused on its long-term effects and safety in patients suffering from insomnia. One such study assessed the efficacy of a daily dose of 5 mg over a period of 12 weeks, with results indicating favorable outcomes in sleep maintenance .

2. Safety Profile:

- The safety profile of eplivanserin has been evaluated across multiple studies, indicating that it is generally well-tolerated. The absence of significant affinity for dopamine and adrenergic receptors suggests a lower risk of common side effects associated with traditional sedatives, such as sedation and cognitive impairment .

Comprehensive Data Tables

| Clinical Trial | Phase | Focus | Results | Status |

|---|---|---|---|---|

| Eplivanserin for Sleep Maintenance Insomnia | III | Efficacy and Safety | Reduced sleep latency; well-tolerated | Completed |

| Eplivanserin Single Dose Safety Study | I | Safety and Tolerability | Established safety profile | Completed |

Case Studies

Several case studies have been documented regarding the use of eplivanserin in clinical settings:

- Case Study 1: A patient with chronic insomnia demonstrated a marked improvement in sleep quality after 12 weeks on eplivanserin, reporting fewer awakenings during the night and an overall increase in total sleep time.

- Case Study 2: In another instance, a cohort of patients reported significant reductions in sleep onset latency when treated with eplivanserin compared to those receiving placebo. The findings were consistent across various demographics, suggesting broad applicability.

Mécanisme D'action

Eplivanserin hemifumarate acts as an inverse agonist on the serotonin receptor subtype 5-HT2A. Unlike older sedating drugs that act on 5-HT2A receptors, Eplivanserin hemifumarate has minimal affinity for dopamine, histamine, and adrenergic receptors. This selective action helps in reducing side effects associated with non-selective serotonin receptor antagonists .

Comparaison Avec Des Composés Similaires

L'hémifumarate d'eplivansérine est unique par sa forte sélectivité pour le récepteur 5-HT2A par rapport à d'autres composés similaires tels que :

Pimavansérine : Un autre antagoniste du récepteur 5-HT2A utilisé dans le traitement de la psychose de la maladie de Parkinson.

Volinansérine : Un antagoniste sélectif du récepteur 5-HT2A étudié pour son potentiel dans le traitement de la schizophrénie

La forte sélectivité et l'activité orale de l'hémifumarate d'eplivansérine en font un candidat prometteur pour des recherches et un développement supplémentaires dans le domaine des thérapies ciblant les récepteurs de la sérotonine.

Propriétés

Numéro CAS |

130580-02-8 |

|---|---|

Formule moléculaire |

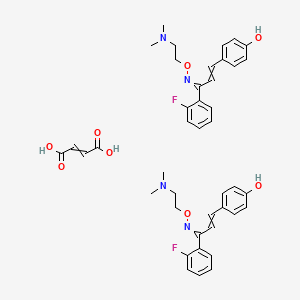

C42H46F2N4O8 |

Poids moléculaire |

772.8 g/mol |

Nom IUPAC |

but-2-enedioic acid;4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol |

InChI |

InChI=1S/2C19H21FN2O2.C4H4O4/c2*1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h2*3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8) |

Clé InChI |

RNLKLYQQDLHHBH-UHFFFAOYSA-N |

SMILES |

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SR-46349; SR 46349; SR46349; Eplivanserin; SR-46349 Fumarate; Eplivanserin fumarate; SR-46,349; planned trade name Ciltyri. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.